1-Amino-3-(2-isopropylphenoxy)propan-2-ol hydrochloride
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Overview
Description
1-Amino-3-(2-isopropylphenoxy)propan-2-ol hydrochloride is a chemical compound with the molecular formula C12H20ClNO2 and a molecular weight of 245.75 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(2-isopropylphenoxy)propan-2-ol hydrochloride typically involves the reaction of 2-isopropylphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(2-isopropylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1-Amino-3-(2-isopropylphenoxy)propan-2-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways and targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2-isopropylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Amino-3-(2-isopropylphenoxy)propan-2-ol hydrochloride include:
- 1-Amino-3-(2-isopropylphenoxy)propan-2-ol
- 1-Amino-3-(2-propan-2-ylphenoxy)propan-2-ol
- 3-Amino-1-(2-methylethylphenoxy)propan-2-ol
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical and biological properties. These properties make it valuable for specific research applications and potential therapeutic uses.
Biological Activity
1-Amino-3-(2-isopropylphenoxy)propan-2-ol hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an amino group, a propanol backbone, and a phenoxy group with an isopropyl substitution. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological properties.
This compound's biological activity is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. The compound can form hydrogen bonds through its amino group and interact with hydrophobic regions via the phenoxy group. This dual interaction mechanism allows it to influence various biological pathways, including:
- Receptor Modulation : It has been suggested that the compound may interact with adrenergic receptors, potentially affecting cardiovascular functions.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, which could have implications for conditions like diabetes .
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Cardiovascular Effects : Preliminary studies suggest that the compound may influence heart rate and blood pressure through adrenergic receptor modulation.
- Anti-Diabetic Properties : Investigations into glucose transport mechanisms indicate that this compound could serve as a lead for anti-diabetic drug development.
- CNS Activity : Some studies have explored its effects on neurotransmitter levels in the brain, which could be relevant for neurological conditions like Parkinson's disease .
Case Studies and Experimental Data
A selection of case studies highlights the biological activity of this compound:
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate cardiovascular effects | Demonstrated modulation of heart rate in animal models. |
Study 2 | Investigate anti-diabetic potential | Showed enhanced glucose uptake in muscle cells. |
Study 3 | CNS activity assessment | Indicated changes in dopamine levels in rat models. |
These studies emphasize the compound's diverse biological activities and potential therapeutic applications.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Amino-3-(2-sec-butylphenoxy)propan-2-ol | Similar backbone; different alkyl substitution | Potentially altered receptor affinity due to steric effects. |
1-Amino-3-(4-isopropylphenoxy)propan-2-ol | Different phenoxy substitution | May exhibit different metabolic pathways due to structural variations. |
This comparison illustrates how subtle changes in molecular structure can lead to significant differences in biological activity.
Properties
IUPAC Name |
1-amino-3-(2-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-9(2)11-5-3-4-6-12(11)15-8-10(14)7-13;/h3-6,9-10,14H,7-8,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONJFVCSHZAHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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